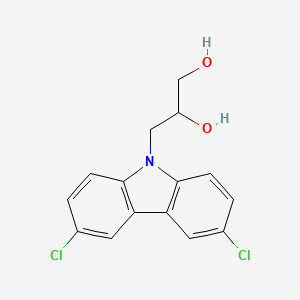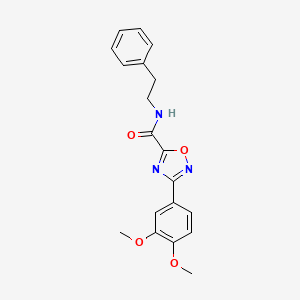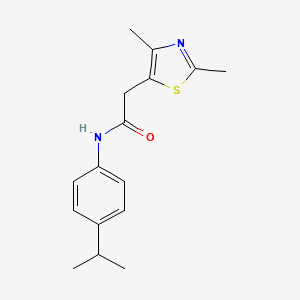
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound was first synthesized in 2002 and has since been used in various research studies.
作用机制
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol acts as a potent and selective blocker of VRACs by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions and other anions across the cell membrane, thereby inhibiting cell volume regulation. The blockade of VRACs by 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to induce cell swelling, apoptosis, and cell cycle arrest in various cell types.
Biochemical and Physiological Effects
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to have various biochemical and physiological effects on cells. It induces cell swelling and apoptosis by inhibiting VRACs, which are essential for maintaining cell volume and preventing cell death. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has also been shown to block the migration of cancer cells by inhibiting VRACs, which are involved in cell motility. Additionally, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to inhibit the production of cytokines and chemokines in immune cells, suggesting a potential role in inflammation.
实验室实验的优点和局限性
One of the main advantages of using 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in lab experiments is its high selectivity for VRACs. This allows researchers to selectively block VRACs without affecting other ion channels or transporters. Additionally, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has a high potency, allowing for effective blockade of VRACs at low concentrations. However, one limitation of using 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol is its potential toxicity to cells at high concentrations. Therefore, careful titration of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol concentration is required to avoid cell damage.
未来方向
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has shown great potential in scientific research, and there are numerous future directions for its use. One potential direction is the development of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol analogs with improved selectivity and potency for VRACs. Another potential direction is the use of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to explore the role of VRACs in various physiological processes and diseases, which may lead to the development of novel therapies targeting VRACs.
Conclusion
In conclusion, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol is a unique chemical compound that has gained significant attention in scientific research due to its ability to selectively block VRACs. Its high potency and selectivity make it a valuable tool for studying the role of VRACs in various physiological processes and diseases. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has numerous advantages and limitations for lab experiments, and there are numerous future directions for its use. Further research is needed to fully understand the potential of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in scientific research and its potential as a therapeutic agent.
合成方法
The synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol involves the reaction of 3,6-dichlorocarbazole with 1,2-propanediol in the presence of a base catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol.
科学研究应用
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been extensively used in scientific research due to its ability to selectively block volume-regulated anion channels (VRACs). VRACs are essential for regulating cell volume and are involved in various physiological processes such as cell proliferation, apoptosis, and migration. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been used to study the role of VRACs in different cell types such as neurons, cancer cells, and immune cells.
属性
IUPAC Name |
3-(3,6-dichlorocarbazol-9-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEAREQFYNUIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CO)O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-Dichloro-carbazol-9-YL)-propane-1,2-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)
![6-(7-ethyl-2,7-diazaspiro[4.4]non-2-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6085553.png)

![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)
![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)

![N-({1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6085596.png)
![N-(3-methoxybenzyl)-3-{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6085610.png)